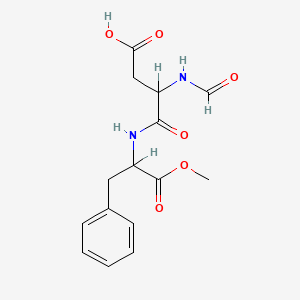
For-Asp-Phe-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
For-Asp-Phe-OMe is a useful research compound. Its molecular formula is C15H18N2O6 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
For-Asp-Phe-OMe plays a critical role in the synthesis of peptides, particularly those related to artificial sweeteners like aspartame. Its synthesis can be achieved through several methods, including the reaction of N-formyl-L-aspartic anhydride with L-phenylalanine methyl ester hydrochloride in the presence of sodium acetate in ethyl acetate . This method yields a high purity product, which is essential for subsequent applications.
Synthesis Routes
| Synthesis Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Route 1 | N-formyl-L-aspartic anhydride + L-phenylalanine methyl ester hydrochloride | Ethyl acetate, sodium acetate | 65.5% |
Enzyme Catalysis Studies
The compound is also significant in enzyme catalysis research. For instance, studies involving thermolysin (TLN), a heat-stable metalloprotease, have demonstrated its efficacy in catalyzing peptide bond formation. The X-ray crystallography studies of TLN complexed with this compound reveal insights into substrate binding and enzyme kinetics, which are crucial for optimizing industrial peptide synthesis processes .
Case Study: Thermolysin-Mediated Synthesis
- Objective : To understand the mechanism of action for TLN-catalyzed synthesis of aspartame precursors.
- Findings : The enzyme shows substrate inhibition at high concentrations, which can be mitigated by optimizing reaction conditions.
- Implications : Enhanced understanding of TLN's substrate specificity can lead to improved yields in peptide synthesis.
This compound is being studied for its potential biological activities beyond its role as a peptide precursor. Research indicates that it may have applications in drug design and development due to its structural similarity to bioactive peptides . Investigating these properties could lead to novel therapeutic agents.
Synthetic Sweetener Development
Due to its relationship with aspartame, this compound is integral to the development of synthetic sweeteners. Its application extends to food science, where it serves as a low-calorie sugar substitute, making it valuable in dietary formulations aimed at reducing sugar intake .
Análisis De Reacciones Químicas
Deprotection via Transfer Hydrogenation
The benzyloxycarbonyl (Z) group in intermediates like Z-Asp-Phe-OMe is removed using catalytic transfer hydrogenation:
-
Catalyst : 5% Pd/C (50 mg/mmol)
-
Hydrogen donor : Ammononium formate (2 eq)
-
Solvent : Methanol
-
Time : <5 minutes
Outcome :
-
Quantitative deprotection to yield H-Asp-Phe-OMe (aspartame).
-
No racemization observed during deprotection.
Isomerization and Stability
For-Asp-Phe-OMe exhibits pH-dependent isomerization between α- and β-aspartyl forms:
-
α-isomer predominance : >98% under acidic conditions (pH 4–6).
-
β-isomer formation : Increases above pH 7 due to aspartyl side-chain reactivity.
-
Thermal stability : Decomposes above 150°C via ester hydrolysis and diketopiperazine formation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Mixed anhydride | 65.5% | High (α-selectivity) | Moderate |
| Enzymatic (TLN) | 60–70% | Absolute | High |
| Solid-phase peptide | 40–50% | Variable | Low |
Industrial Relevance
Propiedades
Número CAS |
33605-76-4 |
|---|---|
Fórmula molecular |
C15H18N2O6 |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
3-formamido-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N2O6/c1-23-15(22)12(7-10-5-3-2-4-6-10)17-14(21)11(16-9-18)8-13(19)20/h2-6,9,11-12H,7-8H2,1H3,(H,16,18)(H,17,21)(H,19,20) |
Clave InChI |
OSEHTEQTVJQGDE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC=O |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC=O |
Secuencia |
DF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















